3-Methyloctanoic acid

Vue d'ensemble

Description

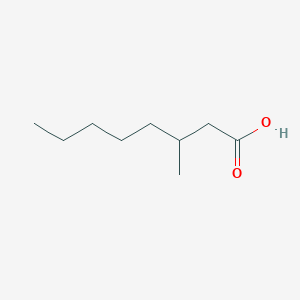

3-Methyloctanoic acid is an organic compound with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.2380 g/mol . It belongs to the class of medium-chain fatty acids, characterized by an aliphatic tail containing between 4 and 12 carbon atoms . This compound is known for its hydrophobic nature and relative neutrality .

Mécanisme D'action

Target of Action

3-Methyloctanoic acid is a medium-chain fatty acid . The primary targets of medium-chain fatty acids are often various enzymes and receptors involved in metabolic processes.

Biochemical Pathways

Medium-chain fatty acids are generally involved in lipid metabolism . They can be absorbed directly into the bloodstream from the intestines, transported to the liver, and undergo β-oxidation to produce energy.

Pharmacokinetics

Medium-chain fatty acids like this compound are typically well-absorbed in the gastrointestinal tract and rapidly metabolized in the liver . These properties can contribute to the bioavailability of the compound.

Result of Action

As a medium-chain fatty acid, it may contribute to energy production through β-oxidation and play a role in lipid metabolism .

Analyse Biochimique

Biochemical Properties

These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms

Cellular Effects

As a medium-chain fatty acid, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level through interactions with various biomolecules, potentially influencing enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of varying dosages of 3-Methyloctanoic acid in animal models have not been extensively studied. Therefore, information on threshold effects, as well as any toxic or adverse effects at high doses, is currently unavailable .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyloctanoic acid typically involves the oxidation of 3-methyloctanol. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . The reaction is generally carried out in an aqueous medium at elevated temperatures to ensure complete oxidation.

Industrial Production Methods

Industrial production of this compound often employs catalytic oxidation processes. These processes utilize catalysts such as platinum or palladium to facilitate the oxidation of 3-methyloctanol in the presence of oxygen or air. The reaction conditions are optimized to maximize yield and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

3-Methyloctanoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert it into shorter-chain fatty acids or carbon dioxide and water.

Reduction: Reduction reactions can convert it back to 3-methyloctanol.

Substitution: It can undergo substitution reactions, particularly at the carboxyl group, to form esters or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and oxygen in the presence of catalysts.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas with a metal catalyst.

Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products Formed

Oxidation: Shorter-chain fatty acids, carbon dioxide, and water.

Reduction: 3-Methyloctanol.

Substitution: Esters and amides.

Applications De Recherche Scientifique

Food Industry

3-Methyloctanoic acid is recognized for its role in flavor profiles and food formulations:

- Flavoring Agent : It is utilized in the food industry as a flavoring agent due to its creamy and fatty organoleptic properties. Studies have shown that it contributes significantly to the flavor of cooked meats, particularly lamb and mutton .

- Flavor Enhancement : Research indicates that this compound can enhance the flavor intensity of various food products, making it valuable in culinary applications .

Pharmaceutical Applications

The therapeutic potential of this compound extends into the pharmaceutical realm:

- Neuromuscular Health : A study demonstrated that medium-chain fatty acids, including this compound, could rescue motor function and prevent neuromuscular junction degeneration in models of amyotrophic lateral sclerosis (ALS). This suggests potential applications in neurodegenerative disease treatments .

- Metabolic Studies : The compound has been investigated for its effects on metabolic pathways, particularly concerning energy metabolism and lipid profiles in various biological models .

Biochemical Research

In biochemical research, this compound serves as a significant compound for various studies:

- Isolation from Natural Sources : It has been isolated from natural sources such as the wood of Sessile oak (Quercus petraea), demonstrating its presence in ecological studies .

- Role in Rumen Fermentation : Research has explored its effects on rumen fermentation processes in livestock, indicating its importance in animal nutrition and feed formulation .

Industrial Applications

The compound's chemical properties also lend themselves to industrial applications:

- Chemical Synthesis : this compound is used as an intermediate in the synthesis of other chemicals and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions essential for producing more complex molecules .

Data Table of Applications

Case Study 1: Neuromuscular Function

A study titled "Medium-Chain Fatty Acids Rescue Motor Function and Neuromuscular Junction Degeneration" demonstrated that this compound could significantly improve motor function in Drosophila models of ALS, highlighting its potential therapeutic benefits .

Case Study 2: Flavor Profile Enhancement

In another study, researchers identified this compound as a key contributor to the flavor intensity of cooked mutton, showcasing its application in enhancing food quality and consumer appeal .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methyloctanoic acid: Similar in structure but with the methyl group at the 4th position.

Nonanoic acid: A straight-chain fatty acid with one more carbon atom.

Octanoic acid: A straight-chain fatty acid with one less carbon atom

Uniqueness

3-Methyloctanoic acid is unique due to its specific branching at the 3rd carbon, which imparts distinct chemical and physical properties compared to its straight-chain counterparts. This branching can influence its reactivity and interactions with biological molecules, making it a valuable compound in various research and industrial applications .

Activité Biologique

3-Methyloctanoic acid, with the molecular formula C₉H₁₈O₂ and a molecular weight of approximately 158.24 g/mol, is a medium-chain fatty acid (MCFA) that has garnered interest in various scientific fields due to its unique biochemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

Chemical Structure and Properties

This compound features a branched structure, which differentiates it from its straight-chain counterparts. The branching at the third carbon position influences its reactivity and interactions with biological molecules. This compound is primarily utilized in metabolic studies and as a precursor in organic synthesis.

Metabolism and Absorption

As an MCFA, this compound is efficiently absorbed in the gastrointestinal tract and rapidly metabolized in the liver. MCFAs are known to undergo β-oxidation, contributing to energy production. The metabolic pathway involves the following steps:

- Absorption : Rapidly absorbed through the intestinal wall.

- Transport : Carried to the liver via portal circulation.

- Oxidation : Converted into acetyl-CoA, entering the Krebs cycle for energy production.

Cellular Effects

Research indicates that this compound may influence various cellular functions, including:

- Cell Signaling : It may modulate signaling pathways related to lipid metabolism.

- Gene Expression : Potential effects on the expression of genes involved in metabolic regulation.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and metabolism, which is characteristic of medium-chain fatty acids. Studies indicate that MCFAs can be utilized more efficiently than long-chain fatty acids due to their shorter metabolic pathways.

Case Studies

A few case studies have highlighted the potential therapeutic applications of this compound:

- Weight Management : In a study involving high-fat diet-induced obesity in mice, supplementation with MCFAs was associated with reduced body weight and improved lipid profiles.

- Neurological Effects : Some research suggests that MCFAs can exert neuroprotective effects, potentially influencing conditions like epilepsy and cognitive decline.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Methyloctanoic Acid | C₉H₁₈O₂ | Similar structure; methyl group at position 4 |

| Octanoic Acid | C₈H₁₆O₂ | Straight-chain fatty acid; one less carbon |

| Nonanoic Acid | C₉H₁₈O₂ | Straight-chain fatty acid; one more carbon |

The unique branching structure of this compound allows it to exhibit distinct chemical properties compared to these similar compounds.

Potential Applications

This compound has potential applications across various fields:

- Nutrition : Used in dietary formulations aimed at weight management and metabolic health.

- Pharmaceuticals : Investigated for its role as a biomarker in certain diseases and potential therapeutic agent.

- Industrial Uses : Employed in the synthesis of specialty chemicals and as a flavoring agent.

Propriétés

IUPAC Name |

3-methyloctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-3-4-5-6-8(2)7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSWLQPMYFCNBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60976050 | |

| Record name | 3-Methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6061-10-5 | |

| Record name | 3-Methyloctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006061105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyloctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60976050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of 3-Methyloctanoic acid in oak wood?

A: this compound itself isn't found directly in oak wood. Instead, it exists as a precursor molecule, specifically the 6'-O-gallate derivative of (3S, 4S)-4-beta-D-glucopyranosyloxy-3-methyloctanoic acid. [, ] This precursor breaks down to release cis-β-methyl-γ-octalactone, a significant aroma compound contributing to the sensory characteristics of oak wood and products aged in oak containers, like wine. [, , ]

Q2: How do researchers measure the amount of β-methyl-γ-octalactone precursors in oak wood?

A2: Two main methods are used:

- Direct Method: HPLC is employed to directly quantify the 6'-O-gallate derivative of (3S,4S)-4-beta-D-glucopyranosyloxy-3-methyloctanoic acid, a primary precursor of cis-β-methyl-γ-octalactone. []

- Indirect Method: This method utilizes GC-MS to measure the difference between free β-methyl-γ-octalactone and the amount formed after hydrolysis and lactonization. This difference represents the amount of precursor present in the wood. []

Q3: Besides oak wood, where else is β-methyl-γ-octalactone found?

A: This compound has also been identified in Cabernet Sauvignon wines aged in oak barrels, indicating its extraction from the wood into the wine during the aging process. [] Additionally, methyl 3-methyloctanoate, an ester derivative of this compound, has been identified as a key fragrance component in the African orchid Aerangis confusa. []

Q4: Is there a way to synthesize methyl 3-methyloctanoate for use in fragrances?

A: Yes, a synthetic route using itaconic acid as a starting material has been developed. This process involves a 9-step synthesis, including a key step using lipase for the regioselective hydrolysis of 2-methyl-1,4-butanediol diacetate. This method provides a means to produce various scented esters of this compound for potential use in fragrances and flavorings. []

Q5: Has the safety of 4-hydroxy-3-methyloctanoic acid lactone (another name for β-methyl-γ-octalactone) been assessed for its use in fragrances?

A: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for 4-hydroxy-3-methyloctanoic acid lactone. [] While the specific details of the assessment are not provided in the abstract, this indicates that its use in fragrances is being evaluated for potential risks.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.